Triphenylolmethane triglycidyl ether 2,6-tolylene diisocyanate adduct

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

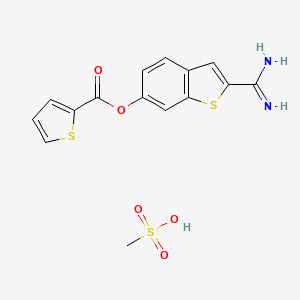

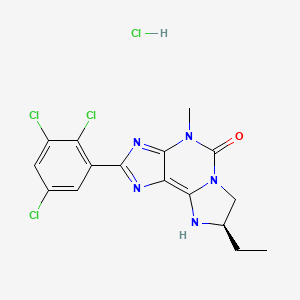

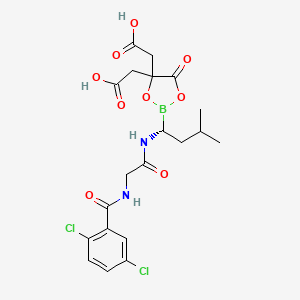

Triphenylolmethane triglycidyl ether 2,6-tolylene diisocyanate adduct is a chemical compound with the empirical formula C65H62N2O14 . It is also known by other names such as Tris(4-hydroxyphenyl)methane triglycidyl ether 2,6-tolylene diisocyanate adduct .

Molecular Structure Analysis

The molecular weight of Triphenylolmethane triglycidyl ether 2,6-tolylene diisocyanate adduct is 1095.19 . The SMILES string representation of its structure is also provided , which can be used to visualize the molecule in appropriate software.Scientific Research Applications

Characterization of Alcohols : Diisocyanates like 2,4-tolylene diisocyanate have been used in characterizing alcohols, as described by Summa and Jannke (1957). This involves the preparation, purification, and analysis of urethans, with analysis accomplished through nonaqueous titration methods (Summa & Jannke, 1957).

Development of Rigid Foams : The use of tolylene diisocyanate-ended prepolymers for creating rigid foams has been reported by Ball et al. (1968). This method involves the cyclization or "trimerization" reaction of diphenylmethane diisocyanate leading to the production of technically useful rigid foam materials (Ball, Haggis, Hurd, & Wood, 1968).

Microdomain Structure in Polyurethane Elastomers : Koberstein and Stein (1983) used small-angle X-ray scattering to characterize the microphase structure of crosslinked segmented polyurethane elastomers involving components like 2,4-toluene diisocyanate (Koberstein & Stein, 1983).

Cyclotrimerization of Aryl- and Alkylisocyanates : Bonetskaya et al. (1985) explored the kinetics and reaction heats for the cyclotrimerization of mono- and diisocyanates in the presence of triethylenediamine and phenylglycidyl ether (Bonetskaya et al., 1985).

Polarization Fluctuations in Epoxy Systems : Lucchesi et al. (2007) investigated the fluctuation dissipation theorem in the structural glass former triphenylolmethane triglycidyl ether, particularly focusing on polarization relaxation and thermal fluctuation of polarization (Lucchesi, Prevosto, Dominjon, Capaccioli, & Rolla, 2007).

Relaxation Behaviour of a Tri-epoxy Compound : Pisignano et al. (2001) studied the dynamics of the glass-forming tri-epoxy triphenylolmethane triglycidyl ether in the supercooled and glassy state by broadband dielectric spectroscopy (Pisignano, Capaccioli, Casalini, Lucchesi, Rolla, Justl, & Rössler, 2001).

Synthesis and Properties of Poly(ether-urethane)s : Datta et al. (2017) focused on synthesizing poly(ether-urethane)s using tri-functional polyoxyalkylene polyol, involving 4,4′-diphenylmethane diisocyanate and examining the influence of chain extenders on the properties of these materials (Datta, Kosiorek, & Włoch, 2017).

Flame Retardant Polymeric Additives : Chirico et al. (1993) compared two adducts based on triglycidyl isocyanurate and phosphoric or boric acid to investigate their activity as flame retardants and thermostabilizing agents for polypropylene (Chirico, Audisio, Provasoli, Armanini, & Franzese, 1993).

Safety And Hazards

properties

IUPAC Name |

2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O6.C9H6N2O2/c1-7-22(29-13-25-16-32-25)8-2-19(1)28(20-3-9-23(10-4-20)30-14-26-17-33-26)21-5-11-24(12-6-21)31-15-27-18-34-27;1-7-8(10-5-12)3-2-4-9(7)11-6-13/h1-12,25-28H,13-18H2;2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFSKNTXTHOIEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N=C=O)N=C=O.C1C(O1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC4CO4)C5=CC=C(C=C5)OCC6CO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H34N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 44721360 | |

CAS RN |

106253-69-4 |

Source

|

| Record name | Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-, polymer with 1,3-diisocyanatomethylbenzene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-, polymer with 1,3-diisocyanatomethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

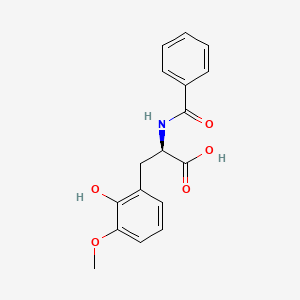

![N-[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]-2-[6-(2-fluoropyridin-4-yl)-5-methylpyridin-3-yl]acetamide](/img/structure/B1139467.png)

![(1E)-N-Methoxy-2-[(1-oxido-2-pyridinyl)sulfanyl]ethanimine](/img/structure/B1139471.png)

![2-[4-(2-Aminoethoxy)anilino]-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B1139475.png)